N-Desmethyl Ulipristal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmethyl Ulipristal is a metabolite of Ulipristal, a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids . This compound is significant due to its role in the pharmacological activity of Ulipristal, contributing to its overall efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Ulipristal typically involves the demethylation of Ulipristal. This process can be achieved through various chemical reactions, including the use of specific raw materials and reagents in a suitable solvent. The reaction is carried out under appropriate temperature and pressure conditions, often with the aid of catalysts to achieve the desired chemical conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis under controlled conditions. This includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then subjected to extraction and purification steps to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethyl Ulipristal undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Emergency Contraception

N-Desmethyl ulipristal plays a crucial role in the efficacy of emergency contraceptive methods. As a metabolite of ulipristal acetate, it contributes to the inhibition or delay of ovulation, which is essential for preventing unintended pregnancies.

Clinical Efficacy

A study comparing ulipristal acetate with levonorgestrel for emergency contraception demonstrated that ulipristal acetate was effective up to 120 hours after unprotected intercourse. The pregnancy rate was significantly lower in the ulipristal group (1.8%) compared to the levonorgestrel group (2.6%) .

Pharmacological Research

This compound is utilized in pharmacological studies to understand its effects on progesterone receptors and its potential therapeutic applications.

Receptor Interaction

Research indicates that this compound has approximately 13-fold lower receptor affinity and 100-fold lower potency against progesterone receptor-dependent transcription compared to its parent compound, ulipristal acetate . This information is critical for tailoring treatment strategies for patients requiring hormonal modulation.

Analytical Method Development

In pharmaceutical research, this compound is employed in developing and validating analytical methods essential for drug approval processes, including Abbreviated New Drug Applications (ANDA).

Quality Control

As a certified reference material, this compound ensures accurate data analysis in pharmaceutical toxicology, helping maintain quality control standards in drug manufacturing .

Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics of this compound aids researchers in evaluating its metabolic pathways and potential interactions with other drugs.

Metabolic Pathways

This compound undergoes oxidative demethylation primarily via cytochrome P450 isoenzyme 3A4 . This pathway is significant for predicting drug-drug interactions and tailoring patient-specific treatment regimens.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mecanismo De Acción

N-Desmethyl Ulipristal exerts its effects by modulating progesterone receptors. It has both antagonistic and partial agonist activity at these receptors, which helps inhibit ovulation and delay follicular rupture. This action is crucial for its role in emergency contraception . Additionally, it binds to glucocorticoid receptors, although with lower affinity compared to its parent compound, Ulipristal .

Comparación Con Compuestos Similares

Similar Compounds

Ulipristal: The parent compound, used for emergency contraception and uterine fibroid treatment.

N-Nitroso Desmethyl Ulipristal Acetate: A related compound with similar pharmacological properties.

N,N-Didesmethyl Ulipristal: Another metabolite of Ulipristal with distinct chemical properties.

Uniqueness

N-Desmethyl Ulipristal is unique due to its specific role as a metabolite of Ulipristal, contributing significantly to the overall pharmacological activity of the parent compound. Its ability to modulate progesterone receptors with both antagonistic and partial agonist activity sets it apart from other similar compounds .

Actividad Biológica

N-Desmethyl ulipristal is a metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM) primarily used for emergency contraception and the treatment of uterine fibroids. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Ulipristal Acetate

Ulipristal acetate is known for its dual action as both an agonist and antagonist of the progesterone receptor. It has been shown to effectively inhibit ovulation and manage symptoms associated with uterine leiomyomas (fibroids) by reducing their size and controlling abnormal bleeding . The metabolism of ulipristal acetate leads to the formation of this compound, which retains some biological activity but is generally less potent than the parent compound.

Pharmacodynamics

Mechanism of Action:

- Progesterone Receptor Modulation: this compound exhibits partial agonistic and antagonistic properties at the progesterone receptor, similar to ulipristal acetate but with reduced potency. It has been reported to have approximately 13-fold lower receptor affinity compared to ulipristal acetate .

- Glucocorticoid Receptor Activity: Both ulipristal acetate and its metabolites, including this compound, show some affinity for the glucocorticoid receptor. However, their activity is significantly weaker than that of mifepristone, with this compound being approximately 18 times less potent in inhibiting glucocorticoid receptor-mediated transcription .

Pharmacokinetics

Absorption and Metabolism:

- After oral administration, ulipristal acetate is rapidly absorbed, with peak plasma concentrations occurring within 1-2 hours. The main metabolic pathway involves conversion to this compound through cytochrome P450 enzymes, predominantly CYP3A4 .

- Elimination: The primary route of elimination for both ulipristal acetate and its metabolites is via feces. Studies indicate that biliary excretion plays a significant role in the clearance process .

Comparative Table of Pharmacokinetic Parameters:

| Parameter | Ulipristal Acetate | This compound |

|---|---|---|

| Tmax (hours) | 0.75 - 2.0 | Not specified |

| Cmax (ng/mL) | 176 ± 89 | Lower than parent |

| AUC (ng·h/mL) | 556 ± 260 | Not specified |

| Protein Binding | >94% | Not specified |

Clinical Studies and Findings

- Efficacy in Emergency Contraception:

-

Management of Uterine Fibroids:

- In studies assessing the treatment of uterine fibroids, ulipristal acetate has shown significant reductions in fibroid volume and improvement in bleeding symptoms. The role of this compound in these outcomes remains less clear but suggests a potential for therapeutic effects albeit weaker than those observed with ulipristal acetate .

-

Safety Profile:

- Adverse effects associated with ulipristal acetate include headache and dizziness; however, serious adverse events linked directly to this compound are not well-documented in clinical literature. Monitoring for liver function is recommended due to potential hepatotoxicity associated with prolonged use of ulipristal acetate .

Case Studies

Case Study: Efficacy in Uterine Leiomyomas

- A study involving women with symptomatic uterine fibroids treated with intermittent courses of ulipristal acetate demonstrated significant reductions in fibroid size and symptom relief. While specific data on this compound was limited, the findings suggest that its presence may contribute to the overall therapeutic effect observed with the parent compound .

Propiedades

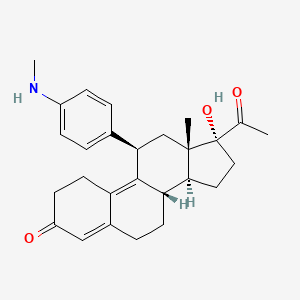

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSIKXKDZSLPG-YEEPMTPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.